molecular formula C20H15ClO5 B5239409 PROP-2-EN-1-YL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE

PROP-2-EN-1-YL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B5239409
M. Wt: 370.8 g/mol
InChI Key: RITJVQFTTYCONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROP-2-EN-1-YL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of PROP-2-EN-1-YL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-ol.

    Esterification: The chromen derivative is then esterified with prop-2-en-1-yl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and reduce production costs.

Chemical Reactions Analysis

PROP-2-EN-1-YL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PROP-2-EN-1-YL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.

    Modulating Receptors: The compound may interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.

    Inducing Apoptosis: In cancer cells, it may induce programmed cell death (apoptosis) through the activation of pro-apoptotic proteins and inhibition of anti

Properties

IUPAC Name

prop-2-enyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO5/c1-2-8-24-20(23)12-25-18-11-17-15(9-16(18)21)14(10-19(22)26-17)13-6-4-3-5-7-13/h2-7,9-11H,1,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITJVQFTTYCONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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